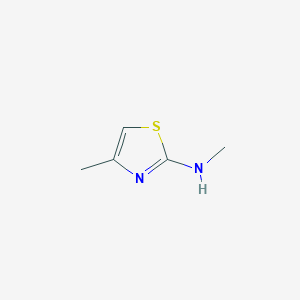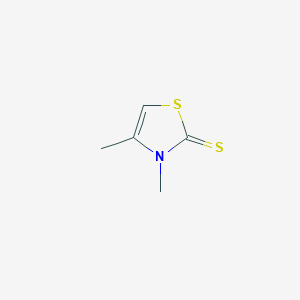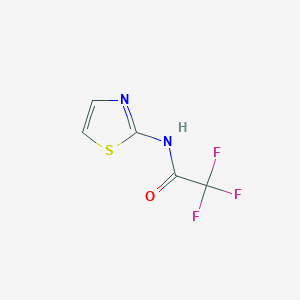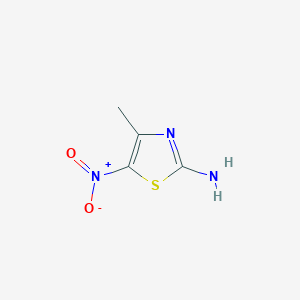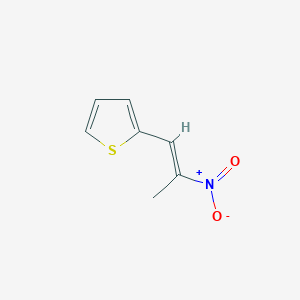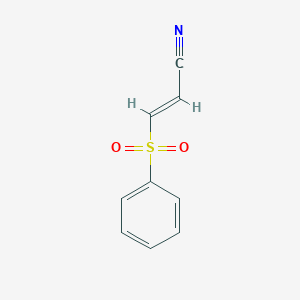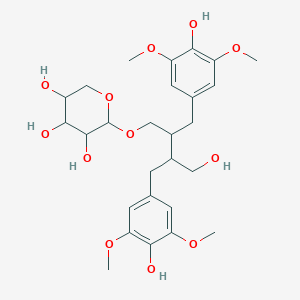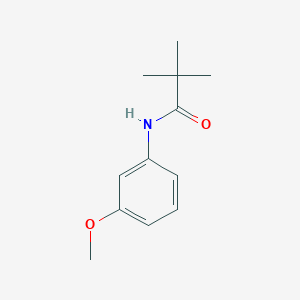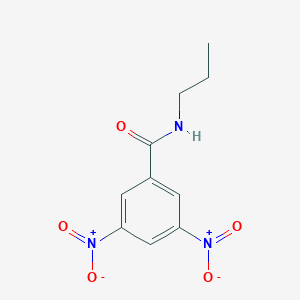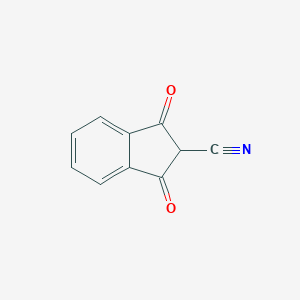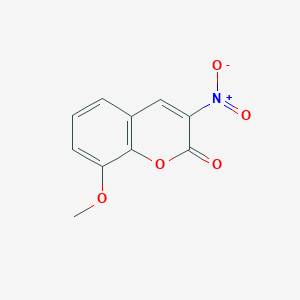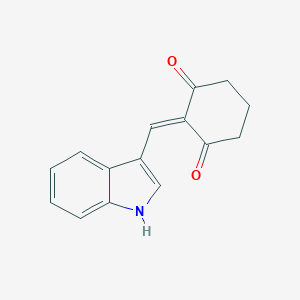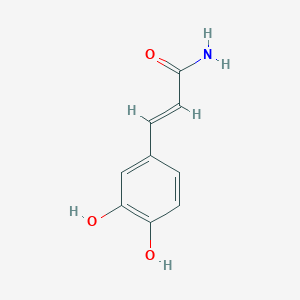
3,4-Dihydroxycinnamamide
描述
3,4-Dihydroxycinnamamide is an organic compound with the chemical formula C9H9NO3. It is a white to yellowish crystalline solid and is known for its presence in various natural products. This compound is often used in research related to life sciences due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 3,4-Dihydroxycinnamamide typically involves the following steps:
Cinnamic Acid Reaction: Cinnamic acid reacts with an amino acid such as alanine or glycine in an appropriate solvent to form cinnamamide.
Nitrous Acid Reaction: Cinnamamide then reacts with nitrous acid to generate cinnamamide nitrite.
Hydrolysis: The cinnamamide nitrite undergoes hydrolysis to yield this compound.
Industrial Production Methods:
化学反应分析
Types of Reactions: 3,4-Dihydroxycinnamamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted cinnamamides depending on the reagents used.
科学研究应用
3,4-Dihydroxycinnamamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential antioxidant and antimicrobial properties.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 3,4-Dihydroxycinnamamide involves its interaction with various molecular targets and pathways:
Antioxidant Mechanism: It exerts antioxidant effects by regulating the expression of heme oxygenase-1 (HO-1).
Anti-inflammatory Mechanism: It inhibits the migration of macrophages and the expression of inflammatory markers.
Antimicrobial Mechanism: It interacts with the cell wall and membrane components of microorganisms, leading to their inhibition.
相似化合物的比较
3,4-Dihydroxycinnamic Acid: Shares similar antioxidant properties but differs in its chemical structure and specific applications.
3,4,5-Trihydroxycinnamamide: Has additional hydroxyl groups, leading to different chemical reactivity and biological effects.
3-Methoxy-4-hydroxycinnamamide: Contains a methoxy group, which alters its chemical and biological properties.
Uniqueness: 3,4-Dihydroxycinnamamide is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activities. Its dual hydroxyl groups make it particularly effective in antioxidant and antimicrobial applications, setting it apart from other similar compounds.
属性
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c10-9(13)4-2-6-1-3-7(11)8(12)5-6/h1-5,11-12H,(H2,10,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINBYEVHNDIYBV-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332079-35-3 | |
| Record name | 3-(3,4-Dihydroxyphenyl)-2-propenamide, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332079353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3,4-DIHYDROXYPHENYL)-2-PROPENAMIDE, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW58J8PI03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



